

IUPAC name and CAS number for Ethyl styryl ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenyl-1-penten-3-one*

Cat. No.: B1615098

[Get Quote](#)

An In-depth Technical Guide to Ethyl Styryl Ketone

Nomenclature and Identification

Ethyl styryl ketone is an organic compound belonging to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.

IUPAC Name: (E)-1-phenylpent-1-en-3-one[1][2]

CAS Number: 3152-68-9[3][4][5]

Synonyms:

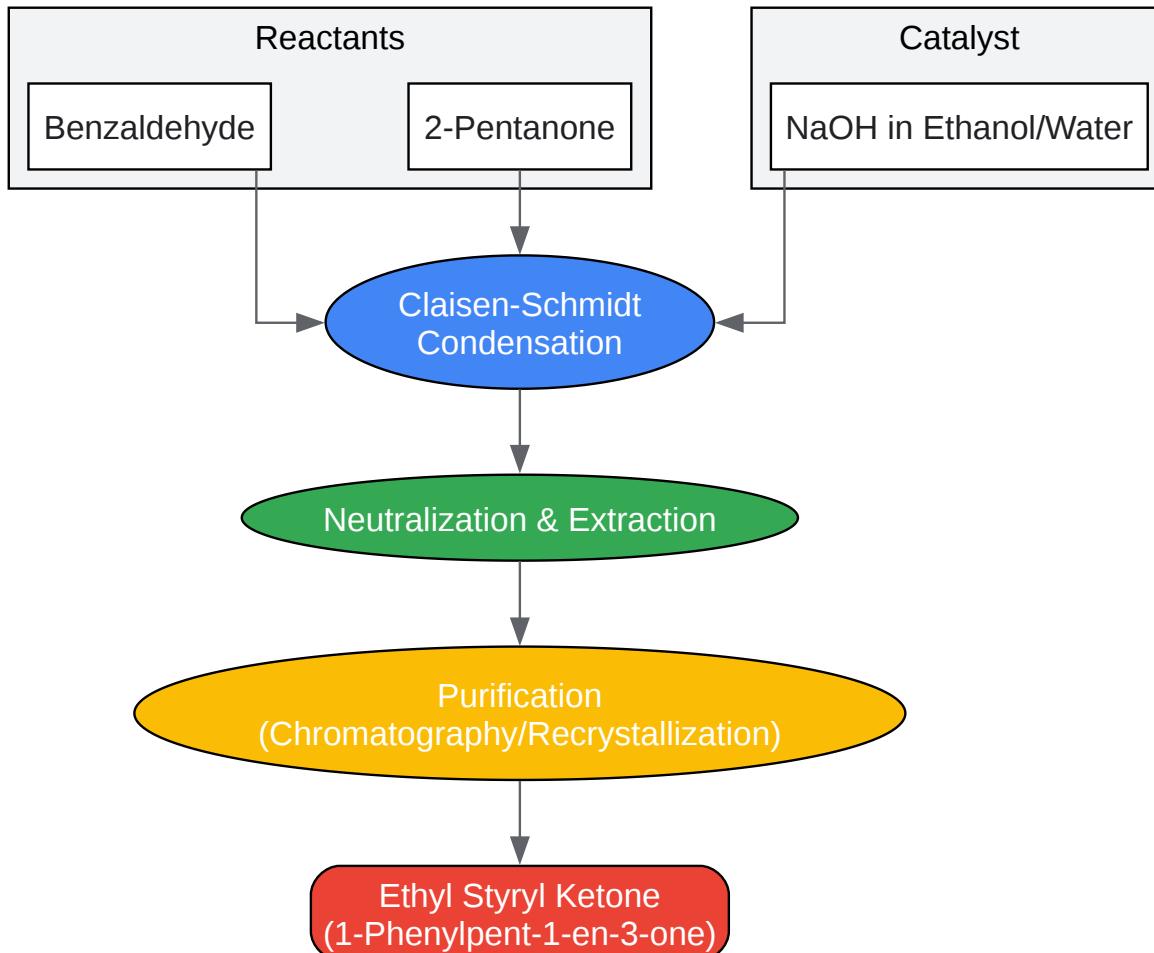
- Ethyl styryl ketone[3][4][6]
- Styryl ethyl ketone[3][4][6]
- Benzylidenemethyl ethyl ketone[3][6]
- Ethyl 2-phenylvinyl ketone[3][4][6]
- **1-Phenyl-1-penten-3-one[3][4][6]**

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of Ethyl Styryl Ketone are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O	[3][4][5]
Molecular Weight	160.21 g/mol	[3][4]
Appearance	Pale yellow solid	[7]
Melting Point	38.5 °C	[5]
Boiling Point	276.8 °C at 760 mmHg	[1][5]
Density	0.997 g/cm ³	[1][5]
XLogP3	2.5	[3][4]
Hydrogen Bond Donor Count	0	[3][4]
Hydrogen Bond Acceptor Count	1	[3][4]


Table 2: Spectroscopic Data Summary

Technique	Description of Expected Signals
¹ H NMR	Signals corresponding to the ethyl group (a triplet and a quartet), vinyl protons (doublets), and aromatic protons.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. The carbonyl carbon typically appears between δ 186.6 and 196.8 ppm.[8]
Infrared (IR)	Characteristic strong absorption band for the C=O stretch of the α,β -unsaturated ketone in the range of 1685-1666 cm^{-1} .[9] Other bands include C=C stretch of the alkene and aromatic ring, and C-H stretches.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) corresponding to the molecular weight of the compound. Common fragmentation pathways for chalcones include the loss of a phenyl group from either ring and the loss of CO.[8]

Synthesis of Ethyl Styryl Ketone

Ethyl styryl ketone is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between benzaldehyde and 2-pentanone.[3]

Synthesis Workflow

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of Ethyl Styryl Ketone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of ethyl styryl ketone.

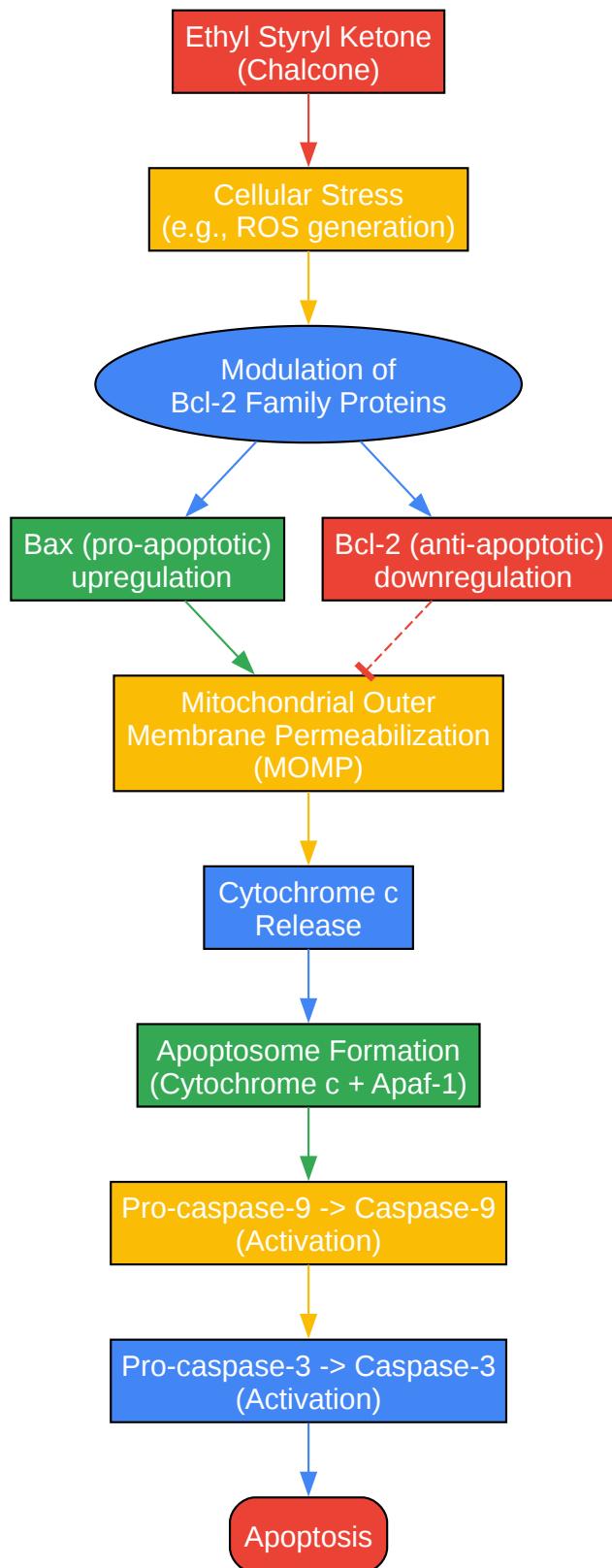
Materials:

- Benzaldehyde
- 2-Pentanone
- Sodium hydroxide (NaOH)

- Ethanol
- Water
- Dichloromethane (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or other suitable drying agent)
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer
- Ice-water bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[3]
- Addition of Ketone: While maintaining the cool temperature and continuous stirring, slowly add 2-pentanone to the flask.[3]
- Addition of Aldehyde: Following the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[3]
- Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
- Workup: Upon completion of the reaction, neutralize the mixture with a dilute acid, such as HCl.[3]
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[3]
- Washing: Wash the organic layer with water and subsequently with brine.[3]


- Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and then remove the solvent under reduced pressure using a rotary evaporator.^[3]
- Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure ethyl styryl ketone.^[3]

Biological Activity and Signaling Pathways

Ethyl styryl ketone, as a member of the chalcone family, is of interest for its potential biological activities. Many chalcones have demonstrated antiproliferative and anticancer properties by inducing apoptosis (programmed cell death).^[3]

Induction of Apoptosis via the Intrinsic Pathway

Research on various chalcones suggests their ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.^[3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes that dismantle the cell.

[Click to download full resolution via product page](#)

Proposed intrinsic apoptosis pathway induced by chalcones.

The proposed mechanism involves the following key steps:

- Cellular Stress: The chalcone induces stress within the cancer cell, potentially through the generation of Reactive Oxygen Species (ROS).[3]
- Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[3]
- Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.[3]
- Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[3]
- Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[3]
- Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[3]
- Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Experimental Protocols for Biological Assays

The antimicrobial activity of synthesized chalcones can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay for qualitative screening, followed by the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

- Synthesized chalcone analogues
- 96-well microtiter plates

- Mueller-Hinton Broth (MHB)
- Standardized inoculum of the test microorganism
- Positive control (standard antibiotic)
- Negative control (broth only)
- Microplate reader (optional)

Procedure:

- Compound Dilution: Prepare serial two-fold dilutions of the chalcone analogues in MHB directly in the wells of a 96-well plate.[\[10\]](#)
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., McFarland standards).
- Inoculation: Add the standardized inoculum to each well containing the diluted compound.
[\[10\]](#)
- Incubation: Incubate the plates at 37°C for 18-24 hours.[\[10\]](#)
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[\[10\]](#)

Experimental Protocol: MBC Determination

Procedure:

- Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
- Plating: Spread the aliquot onto a fresh agar plate.[\[10\]](#)
- Incubation: Incubate the plates at 37°C for 18-24 hours.[\[10\]](#)

- MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-Phenyl-1-penten-3-one | C11H12O | CID 92949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. chemeo.com [chemeo.com]
- 7. benchchem.com [benchchem.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [IUPAC name and CAS number for Ethyl styryl ketone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1615098#iupac-name-and-cas-number-for-ethyl-styryl-ketone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com